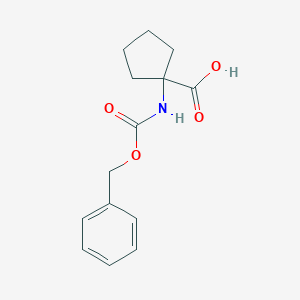

1-(Cbz-amino)cyclopentanecarboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

1-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c16-12(17)14(8-4-5-9-14)15-13(18)19-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXXMJXGMYKDTRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363747 | |

| Record name | Cbz-Cycloleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17191-44-5 | |

| Record name | 1-[[(Phenylmethoxy)carbonyl]amino]cyclopentanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17191-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cbz-Cycloleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1-(Cbz-amino)cyclopentanecarboxylic Acid

This document provides a comprehensive overview of the chemical properties, synthesis, and analysis of 1-(Cbz-amino)cyclopentanecarboxylic acid, a key biochemical reagent and building block in organic synthesis.

Core Chemical Properties

1-(Cbz-amino)cyclopentanecarboxylic acid, also known as Cbz-Cycloleucine, is a derivative of the non-proteinogenic amino acid cycloleucine, where the amino group is protected by a benzyloxycarbonyl (Cbz) group.[1][2] This protection strategy is common in peptide synthesis and medicinal chemistry to prevent unwanted side reactions of the amine functionality.

Physicochemical Data

The fundamental physicochemical properties of 1-(Cbz-amino)cyclopentanecarboxylic acid are summarized in the table below. These values are critical for its application in experimental settings, influencing factors such as reaction conditions, solvent selection, and purification methods.

| Property | Value | Source |

| CAS Number | 17191-44-5 | [3][4][5][6] |

| Molecular Formula | C14H17NO4 | [2][3][5] |

| Molecular Weight | 263.29 g/mol | [2][3][5] |

| Melting Point | 95-98 °C | [3][7] |

| Boiling Point (Predicted) | 468.2 ± 34.0 °C | [3][7] |

| Density (Predicted) | 1.26 ± 0.1 g/cm3 | [7] |

| pKa (Predicted) | 4.12 ± 0.20 | [7] |

| Appearance | White to off-white crystalline powder or solid. | [8][9] |

| Storage | Sealed in a dry environment at room temperature.[6][7] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity confirmation of the compound.

| Analysis Method | Result |

| Mass Spectrometry (LCMS) | m/z 264 [M + H]+ |

| Available Spectra | 1H NMR, 13C NMR, IR, and Mass Spectrometry data are available from chemical suppliers.[10] |

Experimental Protocols

A detailed and reliable synthesis protocol is crucial for obtaining high-purity 1-(Cbz-amino)cyclopentanecarboxylic acid for research and development.

Synthesis of 1-(Cbz-amino)cyclopentanecarboxylic Acid

The following protocol describes a common method for the N-protection of 1-aminocyclopentanecarboxylic acid using benzyl (B1604629) chloroformate.[3][4]

Reagents and Materials:

-

1-aminocyclopentanecarboxylic acid (Cycloleucine)

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na2CO3)

-

Lithium hydroxide (B78521) (LiOH)

-

Dioxane

-

Water

-

Ethyl acetate (B1210297) (EtOAc)

-

Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated saline (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

Initial Reaction:

-

Prepare a 1:1 solution of dioxane and water (60 mL).

-

In this solvent mixture, dissolve 3.0 g (23.2 mmol) of 1-aminocyclopentanecarboxylic acid.

-

Slowly add 12.3 g (116 mmol) of sodium carbonate to the solution.

-

Follow with the dropwise addition of 3.6 mL (25.5 mmol) of benzyl chloroformate.

-

Stir the reaction mixture at room temperature overnight.[3][4]

-

-

Acidification and Extraction:

-

After the reaction is complete, carefully adjust the pH of the mixture to 2 using 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic phases, wash with saturated saline (30 mL), and dry over anhydrous magnesium sulfate.[3][4]

-

Filter the drying agent and concentrate the solution under reduced pressure. The result is a light yellow, oily crude product. This crude product may contain a mixture of the desired acid and its corresponding benzyl ester.[3][4]

-

-

Saponification (Hydrolysis of Benzyl Ester byproduct):

-

Final Work-up and Isolation:

-

Wash the reaction mixture with diethyl ether (3 x 30 mL) to remove organic impurities.

-

Acidify the aqueous phase to pH 2 with 1 M HCl.

-

Extract the final product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with saturated saline (30 mL), and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure to yield the final product, Cbz-cycloleucine (yields up to 78% have been reported).[3][4]

-

-

Analysis:

Visualized Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of the synthesis process and the molecular transformation.

Caption: A flowchart illustrating the key steps in the synthesis and purification of 1-(Cbz-amino)cyclopentanecarboxylic acid.

Caption: Diagram showing the transformation from starting material to the final Cbz-protected product.

References

- 1. echemi.com [echemi.com]

- 2. 1-(((Phenylmethoxy)carbonyl)amino)cyclopentanecarboxylic acid | C14H17NO4 | CID 1512635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CBZ-1-AMINO-1-CYCLOPENTANECARBOXYLIC ACID CAS#: 17191-44-5 [chemicalbook.com]

- 4. CBZ-1-AMINO-1-CYCLOPENTANECARBOXYLIC ACID | 17191-44-5 [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 17191-44-5|1-(Cbz-amino)cyclopentanecarboxylic Acid|BLD Pharm [bldpharm.com]

- 7. CBZ-1-AMINO-1-CYCLOPENTANECARBOXYLIC ACID | 17191-44-5 [amp.chemicalbook.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. far-chemical.com [far-chemical.com]

- 10. CBZ-1-AMINO-1-CYCLOPENTANECARBOXYLIC ACID(17191-44-5) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to 1-(Cbz-amino)cyclopentanecarboxylic Acid (CAS: 17191-44-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Cbz-amino)cyclopentanecarboxylic acid, also known as N-Benzyloxycarbonyl-1-aminocyclopentane-1-carboxylic acid or Cbz-cycloleucine, is a synthetic amino acid derivative. Its structure features a cyclopentane (B165970) ring, rendering it a cyclic, non-proteinogenic amino acid, with the amino group protected by a carboxybenzyl (Cbz) group. This protecting group is pivotal in its primary application in peptide synthesis, preventing the amino group from undergoing unwanted reactions during peptide bond formation. The carbocyclic core is derived from cycloleucine (B556858) (1-aminocyclopentanecarboxylic acid), a compound known to be a competitive inhibitor of the neutral amino acid transport system. While the biological activity of the Cbz-protected form is not extensively documented, its utility as a building block in the synthesis of peptides and peptidomimetics makes it a valuable tool for researchers in drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1-(Cbz-amino)cyclopentanecarboxylic acid is presented in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 17191-44-5 | Multiple Sources |

| Molecular Formula | C₁₄H₁₇NO₄ | Multiple Sources |

| Molecular Weight | 263.29 g/mol | Multiple Sources |

| Melting Point | 95-98 °C | Multiple Sources |

| Boiling Point (Predicted) | 468.2 ± 34.0 °C | |

| Density (Predicted) | 1.26 ± 0.1 g/cm³ | |

| Appearance | White to off-white crystalline powder | General Knowledge |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions |

Synthesis

The synthesis of 1-(Cbz-amino)cyclopentanecarboxylic acid is typically achieved through the protection of the amino group of 1-aminocyclopentanecarboxylic acid (cycloleucine) with benzyl (B1604629) chloroformate under basic conditions. A common synthetic route is detailed below.

Synthetic Workflow

The following diagram illustrates the workflow for the synthesis of 1-(Cbz-amino)cyclopentanecarboxylic acid.

Caption: Synthetic workflow for 1-(Cbz-amino)cyclopentanecarboxylic acid.

Experimental Protocol

Materials:

-

1-Aminocyclopentanecarboxylic acid

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃)

-

Dioxane

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297) (EtOAc)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a suitable reaction vessel, dissolve 1-aminocyclopentanecarboxylic acid in a 1:1 mixture of dioxane and water.

-

To this solution, add sodium carbonate and stir until it is dissolved.

-

Cool the mixture in an ice bath and slowly add benzyl chloroformate dropwise while maintaining the temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, carefully acidify the reaction mixture to a pH of approximately 2 using 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure 1-(Cbz-amino)cyclopentanecarboxylic acid.

Spectroscopic Data

While detailed spectra are often proprietary and held by commercial suppliers, the expected spectroscopic characteristics are summarized below. LC-MS data has been publicly reported.

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the protons of the cyclopentane ring, the benzylic protons of the Cbz group, and the aromatic protons of the phenyl ring. The NH proton will also be present. |

| ¹³C NMR | Resonances for the carbonyl carbons (carboxylic acid and carbamate), the carbons of the cyclopentane ring, the benzylic carbon, and the aromatic carbons. |

| FT-IR (cm⁻¹) | Broad O-H stretch (carboxylic acid), N-H stretch (carbamate), C=O stretches (carboxylic acid and carbamate), and aromatic C-H and C=C stretches. |

| LC-MS | Expected m/z: 264.1 [M+H]⁺. |

Applications in Research and Drug Development

Peptide Synthesis

The primary application of 1-(Cbz-amino)cyclopentanecarboxylic acid is as a protected amino acid building block in peptide synthesis. The Cbz group serves as a robust protecting group for the amine functionality, which can be readily removed under mild hydrogenolysis conditions. The incorporation of this cyclic, non-proteinogenic amino acid can introduce conformational constraints into a peptide backbone, which can be a valuable strategy for:

-

Improving proteolytic stability: The unnatural structure can prevent recognition by proteases.

-

Enhancing receptor binding affinity and selectivity: A more rigid conformation can lead to a more favorable interaction with a biological target.

-

Modulating pharmacokinetic properties: The overall lipophilicity and structure can influence absorption, distribution, metabolism, and excretion (ADME).

The general workflow for its use in solid-phase peptide synthesis (SPPS) is depicted below.

Caption: General workflow for using Cbz-protected amino acids in SPPS.

Potential in Neuroscience Research

The unprotected core, 1-aminocyclopentanecarboxylic acid (cycloleucine), has been investigated for its effects on the central nervous system. It is known to be an inhibitor of the neutral amino acid transport system, which can impact the levels of various amino acid neurotransmitters in the brain. While there is no direct evidence of 1-(Cbz-amino)cyclopentanecarboxylic acid having the same biological activity due to the bulky and lipophilic Cbz group, it could serve as a valuable precursor or control compound in such studies. The Cbz group would likely alter its ability to interact with amino acid transporters.

Biological Activity and Experimental Protocols

There is a lack of publicly available, quantitative biological data (e.g., IC₅₀, Kᵢ values) for 1-(Cbz-amino)cyclopentanecarboxylic acid itself. Its primary role is that of a synthetic intermediate. However, for researchers interested in exploring its potential biological activities, the following experimental protocols for related compounds could be adapted.

Amino Acid Transport Inhibition Assay

This assay would be relevant to determine if the Cbz-protected form retains any activity of its parent compound, cycloleucine, on amino acid transporters.

Objective: To measure the inhibition of a specific neutral amino acid transporter (e.g., LAT1) by the test compound.

General Protocol:

-

Cell Culture: Culture a cell line known to express the target amino acid transporter (e.g., various cancer cell lines for LAT1).

-

Assay Preparation: Seed the cells in a multi-well plate and allow them to adhere.

-

Transport Assay:

-

Wash the cells with a transport buffer (e.g., Hanks' Balanced Salt Solution).

-

Incubate the cells with a radiolabeled neutral amino acid substrate (e.g., [³H]-Leucine) in the presence of varying concentrations of the test compound (1-(Cbz-amino)cyclopentanecarboxylic acid).

-

Include a known inhibitor as a positive control.

-

-

Termination and Lysis: After a defined incubation period, stop the transport by rapidly washing the cells with ice-cold buffer. Lyse the cells to release the intracellular contents.

-

Quantification: Measure the amount of radioactivity in the cell lysates using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vitro Peptide Stability Assay

This protocol is relevant for peptides synthesized using 1-(Cbz-amino)cyclopentanecarboxylic acid.

Objective: To assess the stability of a peptide containing the Cbz-cycloleucine residue in the presence of proteolytic enzymes.

General Protocol:

-

Peptide Synthesis: Synthesize the peptide of interest incorporating the Cbz-cycloleucine residue using standard solid-phase or solution-phase methods.

-

Enzyme Incubation:

-

Incubate the synthesized peptide at a known concentration with a specific protease (e.g., trypsin, chymotrypsin) or a mixture of proteases (e.g., serum, plasma) in a suitable buffer at a physiological temperature (37 °C).

-

Take aliquots of the reaction mixture at various time points.

-

-

Reaction Quenching: Stop the enzymatic reaction in the aliquots by adding a quenching solution (e.g., trifluoroacetic acid).

-

Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the intact peptide from its degradation products.

-

Data Analysis: Quantify the peak area of the intact peptide at each time point to determine the rate of degradation and the peptide's half-life.

Conclusion

1-(Cbz-amino)cyclopentanecarboxylic acid is a well-characterized synthetic building block with established utility in peptide chemistry. Its key feature is the Cbz protecting group, which allows for the controlled incorporation of the conformationally constrained cycloleucine core into peptide structures. While its own biological activity is not well-documented, it serves as an important tool for medicinal chemists and drug development professionals seeking to create novel peptidomimetics with potentially improved therapeutic properties. Further research into the biological effects of this compound and the peptides derived from it may reveal new therapeutic applications.

N-Cbz-1-aminocyclopentanecarboxylic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cbz-1-aminocyclopentanecarboxylic acid, also known as N-benzyloxycarbonyl-1-aminocyclopentanecarboxylic acid, is a protected amino acid derivative of significant interest in medicinal chemistry and drug development. Its rigid cyclopentyl scaffold offers a unique conformational constraint, making it a valuable building block for the synthesis of peptidomimetics and other complex molecular architectures. The carbobenzyloxy (Cbz) protecting group provides stability during multi-step syntheses and can be selectively removed under specific conditions. This technical guide provides a detailed overview of the known physical properties, synthetic methodologies, and spectral characterization of this compound.

Core Physical Properties

The physical characteristics of N-Cbz-1-aminocyclopentanecarboxylic acid are crucial for its handling, formulation, and application in synthetic chemistry. The available data, including experimentally determined and predicted values, are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₇NO₄ | |

| Molecular Weight | 263.29 g/mol | |

| Melting Point | 95-98 °C | |

| Boiling Point | 468.2 ± 34.0 °C (Predicted) | |

| Density | 1.26 ± 0.1 g/cm³ (Predicted) | |

| pKa | 4.12 ± 0.20 (Predicted) | |

| Appearance | White to off-white solid | |

| Solubility | ||

| Water | Data not available. Predicted to be sparingly soluble. | |

| Ethanol | Data not available. | |

| DMSO | Data not available. | |

| Supercritical CO₂ | Soluble (qualitative for similar N-Cbz amino acids) |

Experimental Protocols

Synthesis of N-Cbz-1-aminocyclopentanecarboxylic Acid

A general and reliable method for the N-protection of amino acids involves the reaction of the free amino acid with benzyl (B1604629) chloroformate under basic conditions. The following protocol is adapted from established procedures for the synthesis of N-Cbz protected amino acids.

Materials:

-

1-Aminocyclopentanecarboxylic acid

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃)

-

Dioxane

-

Water

-

Ethyl acetate (B1210297) (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 1-aminocyclopentanecarboxylic acid in a 1:1 mixture of dioxane and water.

-

Basification: Cool the solution in an ice bath and add sodium carbonate in portions with stirring until the pH of the solution is approximately 9-10.

-

Protection Reaction: While maintaining the temperature at 0-5 °C, slowly add benzyl chloroformate dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the aqueous layer with ethyl acetate to remove any unreacted benzyl chloroformate and other non-polar impurities.

-

Carefully acidify the aqueous layer to a pH of approximately 2 with 1 M HCl. The product, N-Cbz-1-aminocyclopentanecarboxylic acid, should precipitate out of the solution.

-

Extract the acidified aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic extracts.

-

-

Purification:

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Recrystallization (Optional): The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to obtain a pure white solid.

Caption: Synthetic workflow for N-Cbz-1-aminocyclopentanecarboxylic acid.

Spectral Data and Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the proton environment in the molecule. Based on available data and the structure of N-Cbz-1-aminocyclopentanecarboxylic acid, the following proton signals are expected:

-

Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.2-7.4 ppm corresponding to the five protons of the phenyl group of the Cbz moiety.

-

Benzyl Protons (CH₂): A singlet at approximately δ 5.1 ppm corresponding to the two benzylic protons of the Cbz group.

-

Amide Proton (NH): A broad singlet which can appear over a wide range, typically between δ 5.0-8.0 ppm, and may exchange with D₂O.

-

Cyclopentyl Protons (C₅H₈): A series of multiplets in the aliphatic region (δ 1.5-2.5 ppm) corresponding to the eight protons of the cyclopentyl ring. Due to the rigidity of the ring and the presence of the chiral center, these protons are diastereotopic and will likely show complex splitting patterns.

-

Carboxylic Acid Proton (COOH): A very broad singlet, often not observed, which can appear far downfield (δ 10-13 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The expected chemical shifts are as follows:

-

Carbonyl Carbon (C=O, Carboxylic Acid): δ ~175-180 ppm.

-

Carbonyl Carbon (C=O, Carbamate): δ ~156 ppm.

-

Aromatic Carbons (C₆H₅): Signals in the range of δ 127-137 ppm. The ipso-carbon (attached to the benzylic CH₂) will be at the downfield end of this range.

-

Benzylic Carbon (CH₂): δ ~67 ppm.

-

Quaternary Carbon (C-1 of cyclopentyl): δ ~60-65 ppm.

-

Cyclopentyl Carbons (CH₂): Signals in the range of δ 20-40 ppm.

FT-IR Spectroscopy

The FT-IR spectrum is useful for identifying the key functional groups present in the molecule.

-

O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500-3300 cm⁻¹.

-

N-H Stretch (Amide): A moderate band around 3300 cm⁻¹.

-

C-H Stretch (Aromatic): Weak to medium bands just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Medium to strong bands just below 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.

-

C=O Stretch (Carbamate): A strong, sharp band around 1680-1700 cm⁻¹.

-

C=C Stretch (Aromatic): Medium bands around 1600 and 1450-1500 cm⁻¹.

-

C-O Stretch (Carbamate and Carboxylic Acid): Strong bands in the 1200-1300 cm⁻¹ region.

Biological Activity and Signaling Pathways

There is currently no direct experimental evidence in the public domain detailing the specific biological activity or signaling pathway involvement of N-Cbz-1-aminocyclopentanecarboxylic acid. However, the parent compound, 1-aminocyclopentanecarboxylic acid (cycloleucine), has been studied for its biological effects.

1-Aminocyclopentanecarboxylic Acid (Parent Compound):

-

NMDA Receptor Modulation: 1-Aminocyclopentanecarboxylic acid is known to act as a ligand at the glycine (B1666218) co-agonist site of the N-methyl-D-aspartate (NMDA) receptor. Depending on the specific context, it can exhibit both agonist and antagonist properties.

-

Amino Acid Transport Inhibition: It can inhibit the transport of other amino acids across cell membranes.

The introduction of the N-Cbz group in N-Cbz-1-aminocyclopentanecarboxylic acid significantly alters its chemical properties, particularly its lipophilicity and ability to interact with biological targets. It is plausible that the Cbz-protected form may not interact with the same targets as the free amino acid or could act as a prodrug that releases the active parent compound under certain biological conditions. However, without experimental data, any discussion of its biological role remains speculative.

Caption: Potential biological context of the target compound.

Conclusion

N-Cbz-1-aminocyclopentanecarboxylic acid is a valuable synthetic intermediate with well-defined physical properties in its solid state. While its solution-based properties such as solubility in common solvents and its pKa have not been experimentally determined, predictions based on its structure and data from related compounds provide useful estimates for researchers. The synthetic protocol for its preparation is robust and high-yielding. Spectroscopic data are consistent with its chemical structure. The biological activity of this specific Cbz-protected amino acid remains an area for future investigation, though the known pharmacology of its parent compound suggests potential applications in neuroscience and as a tool for studying amino acid transport. This guide provides a foundational understanding for professionals working with this versatile molecule.

An In-depth Technical Guide on the Solubility of 1-(Cbz-amino)cyclopentanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data and experimental protocols related to 1-(Cbz-amino)cyclopentanecarboxylic acid, also known as Cbz-cycloleucine. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a detailed framework for researchers to determine solubility experimentally, alongside qualitative predictions based on the compound's chemical structure.

Introduction

1-(Cbz-amino)cyclopentanecarboxylic acid is a derivative of the non-proteinogenic amino acid cycloleucine, featuring a benzyloxycarbonyl (Cbz) protecting group attached to the amino function. This modification significantly alters the physicochemical properties of the parent molecule, including its solubility. Understanding the solubility of this compound is crucial for its application in peptide synthesis, drug design, and other areas of chemical and pharmaceutical research.

Predicted Solubility Profile

The presence of the Cbz group, which includes a nonpolar benzyl (B1604629) group, alongside the polar carboxylic acid and amide functionalities, suggests that 1-(Cbz-amino)cyclopentanecarboxylic acid will exhibit amphiphilic characteristics.

-

Aqueous Solubility: The parent compound, 1-aminocyclopentanecarboxylic acid (cycloleucine), is soluble in water. However, the introduction of the hydrophobic Cbz group is expected to significantly decrease its aqueous solubility.

-

Organic Solvent Solubility: The compound is anticipated to be more soluble in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP), which are commonly used for peptide synthesis and can solvate both polar and nonpolar regions of the molecule. Solubility is also expected in alcohols like methanol (B129727) and ethanol, though potentially to a lesser extent than in polar aprotic solvents. It is likely to have low solubility in nonpolar solvents like hexane (B92381) and toluene.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for 1-(Cbz-amino)cyclopentanecarboxylic acid. Commercial suppliers of this compound often report that physical properties such as melting point and solubility are not determined[1]. The data presented below is for the parent compound, 1-aminocyclopentanecarboxylic acid (cycloleucine), to provide a baseline for comparison.

Table 1: Solubility of 1-Aminocyclopentanecarboxylic Acid (Cycloleucine)

| Solvent | Temperature (°C) | Solubility |

| Water | 25 | 20 mg/mL |

| DMSO | Not Specified | < 1 mg/mL (slightly soluble to insoluble) |

Data sourced from commercial product data sheets.

Experimental Protocol for Solubility Determination

To obtain reliable quantitative solubility data for 1-(Cbz-amino)cyclopentanecarboxylic acid, a standardized experimental protocol should be followed. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the equilibrium solubility of 1-(Cbz-amino)cyclopentanecarboxylic acid in various solvents at a controlled temperature.

Materials:

-

1-(Cbz-amino)cyclopentanecarboxylic acid (solid, high purity)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS), methanol, ethanol, isopropanol, acetonitrile, DMF, DMSO)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 1-(Cbz-amino)cyclopentanecarboxylic acid to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at the experimental temperature to sediment the undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

-

Analysis:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of 1-(Cbz-amino)cyclopentanecarboxylic acid in the diluted solution using a validated HPLC method or another appropriate analytical technique.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of dissolved solute.

-

-

Data Calculation:

-

Calculate the solubility of the compound in the original solvent by taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the experimental workflow for determining the solubility of 1-(Cbz-amino)cyclopentanecarboxylic acid using the isothermal shake-flask method.

Caption: Workflow for solubility determination.

Conclusion

References

Technical Guide: Spectral and Synthetic Profile of 1-(Cbz-amino)cyclopentanecarboxylic Acid

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a technical overview of the available spectral data and synthetic methodology for 1-(Cbz-amino)cyclopentanecarboxylic acid, also known as Cbz-cycloleucine. While direct quantitative spectral data such as NMR peak lists and IR frequencies are not widely available in the public domain, this guide consolidates known information from commercial and chemical database sources.

Data Presentation

The primary spectral data point available for 1-(Cbz-amino)cyclopentanecarboxylic acid is from Liquid Chromatography-Mass Spectrometry (LCMS).

Table 1: Mass Spectrometry Data

| Analysis Type | Ionization Mode | Observed m/z | Interpretation | Source |

| LCMS | Electrospray (ESI) | 264 | [M+H]⁺ | [1] |

Note: Detailed ¹H NMR, ¹³C NMR, and IR spectral data are indicated to be available from various chemical suppliers but are not publicly archived. Researchers requiring this data should consult commercial vendors.

Experimental Protocols

A detailed experimental protocol for the synthesis of 1-(Cbz-amino)cyclopentanecarboxylic acid has been reported, providing a clear pathway for its preparation.

Synthesis of 1-(Cbz-amino)cyclopentanecarboxylic Acid [1]

This protocol involves the protection of the amino group of 1-aminocyclopentanecarboxylic acid using benzyl (B1604629) chloroformate (Cbz-Cl).

-

Step 1: Reaction Setup

-

A solution of 1-aminocyclopentanecarboxylic acid (3.0 g, 23.2 mmol) is prepared in a 1:1 mixture of dioxane and water (60 mL).

-

Sodium carbonate (Na₂CO₃, 12.3 g, 116 mmol) is slowly added to the solution.

-

Benzyl chloroformate (3.6 mL, 25.5 mmol) is then added dropwise to the stirring mixture.

-

The reaction is stirred at room temperature overnight.

-

-

Step 2: Initial Work-up and Intermediate Formation

-

Upon completion, the reaction mixture's pH is carefully adjusted to 2 using 1 M hydrochloric acid (HCl).

-

The acidic solution is extracted with ethyl acetate (B1210297) (EtOAc, 3 x 30 mL).

-

The combined organic phases are washed with saturated saline (30 mL), dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and concentrated under reduced pressure.

-

The resulting crude product is a mixture of 1-(Cbz-amino)cyclopentanecarboxylic acid and its corresponding benzyl ester.

-

-

Step 3: Saponification and Final Product Isolation

-

The crude product is dissolved in a 1:1 mixture of tetrahydrofuran (B95107) (THF) and water (60 mL).

-

Lithium hydroxide (B78521) (LiOH, 2.67 g, 116 mmol) is added, and the mixture is stirred overnight at room temperature to saponify the benzyl ester.

-

The mixture is washed with diethyl ether (Et₂O, 3 x 30 mL).

-

The aqueous phase is acidified to pH 2 with 1 M HCl.

-

The final product is extracted with ethyl acetate (3 x 30 mL).

-

The combined organic phases are washed with saturated saline (30 mL), dried over MgSO₄, filtered, and concentrated under reduced pressure to yield the final product, Cbz-cycloleucine (4.76 g, 78% yield).

-

Mandatory Visualizations

The following diagram illustrates the experimental workflow for the synthesis of 1-(Cbz-amino)cyclopentanecarboxylic acid.

Caption: Synthetic workflow for 1-(Cbz-amino)cyclopentanecarboxylic acid.

References

An In-depth Technical Guide to the 1H NMR Spectrum of Cbz-Protected Cycloleucine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of N-benzyloxycarbonyl-cycloleucine (Cbz-protected cycloleucine). Cycloleucine (B556858), a non-proteinogenic amino acid, and its derivatives are of significant interest in medicinal chemistry and drug development. Understanding the spectral characteristics of Cbz-protected cycloleucine is crucial for its synthesis, purification, and characterization in various research and development applications. This document outlines the expected ¹H NMR spectral data, a detailed experimental protocol for its preparation and analysis, and a structural diagram illustrating key correlations.

Data Presentation: Predicted ¹H NMR Spectral Data

Due to the limited availability of publicly accessible, fully assigned ¹H NMR spectra for Cbz-protected cycloleucine, the following table presents a predicted data set. This prediction is based on the analysis of the known spectrum of unprotected cycloleucine and extensive literature data for the benzyloxycarbonyl (Cbz) protecting group and related cyclic amino acid structures. The data is presented for a standard analysis in deuterochloroform (CDCl₃) at 400 MHz.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Aromatic Protons (C₆H₅) | 7.30 - 7.40 | Multiplet (m) | 5H | Phenyl group protons of the Cbz moiety. |

| Benzylic Protons (CH₂) | 5.12 | Singlet (s) | 2H | Methylene protons of the Cbz protecting group. |

| Amide Proton (NH) | ~5.3 | Broad Singlet (br s) | 1H | The chemical shift can be variable and concentration-dependent. |

| Cyclopentane Protons (β-CH₂) | 2.00 - 2.20 | Multiplet (m) | 4H | Protons on the carbons adjacent to the quaternary carbon. |

| Cyclopentane Protons (γ-CH₂) | 1.60 - 1.80 | Multiplet (m) | 4H | Protons on the carbons beta to the quaternary carbon. |

Experimental Protocols

A detailed methodology for the synthesis and subsequent ¹H NMR analysis of Cbz-protected cycloleucine is provided below.

Synthesis of N-Benzyloxycarbonyl-cycloleucine

Materials:

-

Cycloleucine (1-aminocyclopentanecarboxylic acid)

-

Benzyl (B1604629) chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃)

-

Dioxane

-

Water (deionized)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve cycloleucine (1.0 eq) in a 1:1 mixture of dioxane and water.

-

To this solution, add sodium carbonate (5.0 eq) and stir until fully dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred solution, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, carefully acidify the reaction mixture to a pH of 2 using 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Cbz-protected cycloleucine.

-

The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.

¹H NMR Sample Preparation and Analysis

Materials:

-

Cbz-protected cycloleucine

-

Deuterochloroform (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard

-

NMR tube

Procedure:

-

Dissolve approximately 5-10 mg of the purified Cbz-protected cycloleucine in approximately 0.6 mL of CDCl₃ containing 0.03% TMS in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz NMR spectrometer.

-

Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants.

Mandatory Visualization

The following diagrams illustrate the chemical structure and the logical workflow for the synthesis and characterization of Cbz-protected cycloleucine.

Caption: Chemical Structure of Cbz-Protected Cycloleucine.

Caption: Experimental workflow for synthesis and NMR analysis.

In-Depth Technical Guide on the 13C NMR Analysis of 1-(Cbz-amino)cyclopentanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 1-(Cbz-amino)cyclopentanecarboxylic acid. This document outlines predicted spectral data, a comprehensive experimental protocol for data acquisition, and a structural representation to aid in the interpretation of the spectroscopic results.

Introduction

1-(Cbz-amino)cyclopentanecarboxylic acid is a protected amino acid derivative that incorporates a cyclopentyl scaffold. Such constrained amino acids are of significant interest in medicinal chemistry and drug development for their ability to introduce conformational rigidity into peptides, potentially leading to enhanced biological activity and metabolic stability. 13C NMR spectroscopy is a critical analytical technique for the structural elucidation and purity assessment of these molecules. This guide presents the predicted 13C NMR chemical shifts for this compound and provides a standardized protocol for obtaining experimental data.

Predicted 13C NMR Spectral Data

The following table summarizes the predicted 13C NMR chemical shifts for 1-(Cbz-amino)cyclopentanecarboxylic acid. The chemical shifts were predicted using computational algorithms and are provided as a reference for spectral assignment. The carbon atoms are numbered according to the structure depicted in Figure 1.

| Carbon Atom | Chemical Group | Predicted Chemical Shift (ppm) |

| 1 | Carboxylic Acid (C=O) | 176.9 |

| 2 | Quaternary Carbon (C-NH) | 66.5 |

| 3, 7 | Cyclopentyl (-CH2-) | 36.8 |

| 4, 6 | Cyclopentyl (-CH2-) | 24.1 |

| 5 | Urethane (C=O) | 155.8 |

| 8 | Methylene (-CH2-Ph) | 67.2 |

| 9 | Quaternary Aromatic (C-CH2) | 136.5 |

| 10, 14 | Aromatic (-CH=) | 128.6 |

| 11, 13 | Aromatic (-CH=) | 128.2 |

| 12 | Aromatic (-CH=) | 128.0 |

Note: Predicted chemical shifts can vary from experimental values based on solvent, concentration, and temperature.

Experimental Protocol for 13C NMR Spectroscopy

This section details a standard operating procedure for the acquisition of a 13C NMR spectrum of 1-(Cbz-amino)cyclopentanecarboxylic acid.

Sample Preparation

-

Sample Weighing: Accurately weigh 10-25 mg of 1-(Cbz-amino)cyclopentanecarboxylic acid.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (B151607) (CDCl3) or dimethyl sulfoxide (B87167) (DMSO-d6) are common choices for this type of compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication may be applied to aid dissolution.

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.

-

Reference Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). If not present in the solvent, a small amount can be added.

NMR Instrument Parameters

The following parameters are recommended for a standard 13C NMR experiment on a 400 MHz or 500 MHz spectrometer.

| Parameter | Recommended Value |

| Spectrometer Frequency | 100 or 125 MHz for 13C |

| Pulse Program | zgpg30 or zgdc30 (proton-decoupled) |

| Acquisition Time (AQ) | 1.0 - 2.0 seconds |

| Relaxation Delay (D1) | 2.0 - 5.0 seconds |

| Number of Scans (NS) | 128 - 1024 (or more, depending on concentration) |

| Spectral Width (SW) | 200 - 250 ppm (e.g., -10 to 240 ppm) |

| Temperature | 298 K (25 °C) |

Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of 1-2 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Calibration: Calibrate the chemical shift axis by setting the solvent peak to its known value (e.g., CDCl3 at 77.16 ppm, DMSO-d6 at 39.52 ppm) or the TMS peak to 0.00 ppm.

-

Peak Picking: Identify and label the chemical shifts of the peaks in the spectrum.

Visualization of Chemical Structure and Atom Numbering

The following diagram illustrates the chemical structure of 1-(Cbz-amino)cyclopentanecarboxylic acid with the carbon atoms numbered for correlation with the data presented in the table.

Figure 1: Chemical structure of 1-(Cbz-amino)cyclopentanecarboxylic acid with atom numbering.

Logical Workflow for Spectral Analysis

The process of analyzing the 13C NMR spectrum of a novel or synthesized compound like 1-(Cbz-amino)cyclopentanecarboxylic acid follows a logical progression from sample preparation to final structure confirmation.

Figure 2: Workflow for 13C NMR analysis from sample preparation to structure confirmation.

Mass Spectrometry of 1-(Cbz-amino)cyclopentanecarboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of 1-(Cbz-amino)cyclopentanecarboxylic acid, a non-proteinogenic amino acid of interest in synthetic chemistry and drug discovery. This document outlines expected fragmentation patterns, provides detailed experimental protocols for analysis via Liquid Chromatography-Mass Spectrometry (LC-MS), and presents key data in a structured format.

Introduction

1-(Cbz-amino)cyclopentanecarboxylic acid, also known as Cbz-cycloleucine, is a synthetic amino acid derivative. The carboxybenzyl (Cbz) protecting group is commonly used in peptide synthesis. Understanding its behavior under mass spectrometric conditions is crucial for reaction monitoring, purity assessment, and structural confirmation. This guide will focus on the characterization of this molecule using electrospray ionization (ESI) mass spectrometry, a soft ionization technique suitable for analyzing such compounds.

Predicted Mass Spectral Data

The molecular formula for 1-(Cbz-amino)cyclopentanecarboxylic acid is C₁₄H₁₇NO₄, with a calculated molecular weight of 263.29 g/mol [1]. In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected as the base peak or a prominent ion.

Expected Key Mass Fragments

Based on the known fragmentation behavior of Cbz-protected amino acids, the following table summarizes the predicted major fragments for 1-(Cbz-amino)cyclopentanecarboxylic acid. The fragmentation of benzyloxycarbonyl (Cbz) protected amino acids often involves the loss of benzyl (B1604629) alcohol or the benzyloxy group[2].

| Predicted Fragment Ion | m/z (monoisotopic) | Proposed Structure/Loss |

| [M+H]⁺ | 264.12 | Protonated parent molecule |

| [M-H₂O+H]⁺ | 246.11 | Loss of water |

| [M-CO₂H₂]⁺ | 218.13 | Loss of formic acid |

| [M-C₇H₇O]⁺ | 156.07 | Loss of benzyloxy radical |

| [M-C₇H₈O]⁺ | 155.06 | Loss of benzyl alcohol |

| [C₇H₇]⁺ | 91.05 | Tropylium ion (from benzyl group) |

Note: The relative abundances of these ions will depend on the specific instrument conditions (e.g., collision energy).

Experimental Protocols

A standard approach for the analysis of 1-(Cbz-amino)cyclopentanecarboxylic acid is Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for the separation of the analyte from potential impurities before detection by the mass spectrometer.

Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of 1-(Cbz-amino)cyclopentanecarboxylic acid in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

-

Filtration: Filter the working solution through a 0.22 µm syringe filter prior to injection to remove any particulate matter.

Liquid Chromatography (LC) Method

-

Column: A C18 reversed-phase column (e.g., 2.1 mm i.d. x 50 mm length, 1.8 µm particle size) is suitable for separation.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over several minutes, hold, and then return to initial conditions to re-equilibrate. The exact gradient should be optimized for the specific sample and system.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 30-40 °C.

-

Injection Volume: 1-5 µL.

Mass Spectrometry (MS) Method

-

Ionization Source: Electrospray Ionization (ESI).

-

Polarity: Positive ion mode.

-

Scan Range: m/z 50-500.

-

Capillary Voltage: 3.0-4.0 kV.

-

Cone Voltage: 20-40 V (optimize for minimal in-source fragmentation).

-

Desolvation Gas Flow: 600-800 L/hr (typically nitrogen).

-

Desolvation Temperature: 350-450 °C.

-

Source Temperature: 120-150 °C.

For tandem mass spectrometry (MS/MS) to confirm fragmentation patterns:

-

Precursor Ion Selection: Isolate the [M+H]⁺ ion at m/z 264.12.

-

Collision Gas: Argon.

-

Collision Energy: Ramp from 10-30 eV to observe the fragmentation pattern.

Visualization of Key Processes

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS analysis of 1-(Cbz-amino)cyclopentanecarboxylic acid.

Predicted Fragmentation Pathway

The major predicted fragmentation pathways for the protonated 1-(Cbz-amino)cyclopentanecarboxylic acid are visualized below.

References

Introduction: The Enduring Role of the Carboxybenzyl (Cbz) Protecting Group

An In-depth Technical Guide to the Core Function of the Cbz Group in Amino Acid Protection

For Researchers, Scientists, and Drug Development Professionals

The Carboxybenzyl (Cbz or Z) group is a cornerstone in the field of organic synthesis, particularly in the intricate art of peptide synthesis.[1][2] Introduced in the 1930s by Leonidas Zervas and Max Bergmann, it was the first widely adopted Nα-protecting group that enabled the controlled, stepwise assembly of amino acids into peptides.[2] The primary function of the Cbz group is to temporarily mask the nucleophilic α-amino group of an amino acid.[2] This protection prevents the amino group from engaging in undesirable side reactions during the formation of peptide bonds.[2][3][][5]

By converting the amine into a significantly less nucleophilic carbamate (B1207046), the Cbz group allows for the selective activation of the carboxyl group and subsequent amide bond formation.[6] A key advantage of the Cbz group is its stability under a variety of reaction conditions, including both acidic and basic environments, yet it can be cleaved under specific and relatively mild conditions.[1][2] This characteristic is crucial for its utility in complex, multi-step syntheses.[2] While newer protecting groups like Boc and Fmoc have been developed, the Cbz group remains a valuable and frequently employed tool in a synthetic chemist's arsenal (B13267) due to its unique properties and applications.[2] This guide provides a comprehensive technical overview of the Cbz protecting group, covering its mechanism of action, methods of introduction and removal, stability profile, and detailed experimental protocols.

Mechanism of Action: Protection and Deprotection

The utility of the Cbz group lies in the reversible formation of a carbamate, which effectively tempers the reactivity of the amino group. The mechanisms for both the introduction (protection) and removal (deprotection) are well-established.

Introduction of the Cbz Group (N-protection)

The most common method for introducing the Cbz group is the reaction of an amino acid with benzyl (B1604629) chloroformate (Cbz-Cl) under alkaline conditions.[7][8][9] The reaction, a nucleophilic acyl substitution, proceeds via the attack of the nucleophilic amino group on the electrophilic carbonyl carbon of benzyl chloroformate.[10] The presence of a base is required to neutralize the hydrochloric acid (HCl) generated during the reaction.[10]

Commonly, Schotten-Baumann conditions are employed, which involve an aqueous solution of sodium bicarbonate or sodium carbonate.[7][10] The pH is typically maintained between 8 and 10 to ensure the amino group is sufficiently nucleophilic while minimizing the risk of amino acid racemization at higher pH and decomposition of Cbz-Cl at lower pH.[7]

Alternatively, other activated Cbz agents such as N-benzylsuccinimidyl carbonate (Cbz-OSu) or dibenzyl dicarbonate (B1257347) (Cbz₂O) can be used.[7][10]

Logical Workflow for Cbz Protection

Caption: Logical workflow for the protection of an amino acid with the Cbz group.

Removal of the Cbz Group (Deprotection)

The selective cleavage of the Cbz group is a critical step in peptide synthesis. The most common and mildest method for its removal is catalytic hydrogenolysis.[2] However, acidic conditions can also be employed.

This method involves the use of a palladium catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source.[2][9][11] The reaction cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.[2][12] The process is generally clean, high-yielding, and proceeds under neutral conditions.[1]

Hydrogen gas (H₂) is a common hydrogen source.[10][13] Alternatively, transfer hydrogenation can be performed using hydrogen donors like ammonium (B1175870) formate (B1220265) or triethylsilane in the presence of a palladium catalyst.[2]

Signaling Pathway for Catalytic Hydrogenolysis Deprotection

Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.

Although the Cbz group is stable to some acids, it can be cleaved under harsh acidic conditions, such as with a 33% solution of hydrogen bromide in acetic acid (HBr/AcOH).[2][7][10] This method is particularly useful when catalytic hydrogenolysis is not feasible, for instance, in the presence of sulfur-containing amino acids that can poison the catalyst. The mechanism involves protonation of the carbamate followed by an Sₙ2 reaction, leading to the liberation of the amine and benzyl bromide.[10] Lewis acids like aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) can also be used for deprotection.[7]

Signaling Pathway for Acidic Cleavage of Cbz Group

Caption: Mechanism of Cbz deprotection via acidolysis with HBr.

Stability and Orthogonality

A significant advantage of the Cbz group is its stability profile, which allows for orthogonal protection strategies in complex syntheses.[1] Orthogonality refers to the ability to selectively remove one protecting group in the presence of others by using specific, non-interfering reaction conditions.[1]

The Cbz group is generally stable under the basic conditions used for Fmoc group cleavage and the acidic conditions used for Boc group cleavage, making it orthogonal to both.[1][10] This allows for the selective deprotection of either a Boc or Fmoc group while the Cbz-protected amine remains intact.[11]

Quantitative Data Summary

The efficiency of Cbz protection and deprotection can be influenced by various factors including the substrate, reagents, catalyst, and reaction conditions. Below is a summary of typical conditions and outcomes.

Table 1: Cbz Protection of Amines - Typical Reaction Conditions and Yields

| Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Cbz-Cl | NaHCO₃ | THF/H₂O (2:1) | 0 | 20 | 90 | [10] |

| Cbz-Cl | NaHCO₃ | THF/H₂O | 0 | 4-6 | High | [1] |

| Cbz-Cl | Na₂CO₃/NaHCO₃ | Not specified | Not specified | Not specified | High | [7] |

| Cbz-Cl | None (in water) | Water | Room Temp | 0.03-0.17 | High | [14] |

Table 2: Cbz Deprotection - Comparison of Methods

| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Hydrogenolysis | 10% Pd/C, H₂ (1 atm) | Methanol (B129727) | Room Temp | 1 | ~95 | [13] |

| Transfer Hydrogenation | 5% Pd/C, H₂ (atm) | Methanol | 60 | 40 | Not specified | [10] |

| Acidolysis | 33% HBr in Acetic Acid | Acetic Acid | Room Temp | 0.33 | Not specified | [2] |

| Lewis Acid | AlCl₃, HFIP | HFIP | Room Temp | Not specified | High | [7][15] |

Experimental Protocols

The following are representative experimental procedures for the protection and deprotection of amines using the Cbz group.

Protocol for Cbz Protection of an Amino Acid

This procedure is a general method for the N-protection of an amino acid using benzyl chloroformate.[1][2][10]

-

Materials:

-

Amino acid

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine

-

-

Procedure:

-

Dissolve the amino acid (1 equivalent) in a 2:1 mixture of THF and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium bicarbonate (2 equivalents) to the solution.

-

Slowly add benzyl chloroformate (1.5 equivalents) to the reaction mixture at 0 °C.

-

Stir the reaction mixture at 0 °C for 4-6 hours or at room temperature overnight, monitoring the reaction progress by TLC.

-

Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate in vacuo.

-

Purify the resulting residue by silica (B1680970) gel column chromatography to obtain the N-Cbz-protected amino acid.

-

Protocol for Cbz Deprotection via Catalytic Hydrogenolysis

This protocol describes the removal of the Cbz group using palladium on carbon and hydrogen gas.[10][13]

-

Materials:

-

N-Cbz-protected amino acid or peptide

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH) or Ethanol (B145695) (EtOH)

-

Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)

-

Celite

-

-

Procedure:

-

Dissolve the N-Cbz-protected compound in methanol or ethanol in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C (typically 5-10 mol % of the substrate) to the solution.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

-

Stir the mixture vigorously under a hydrogen atmosphere (typically 1 atm) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate in vacuo to yield the deprotected amine.

-

Protocol for Cbz Deprotection via Acidolysis

This protocol details the cleavage of the Cbz group using hydrogen bromide in acetic acid.[2]

-

Materials:

-

N-Cbz-protected peptide

-

33% Hydrogen bromide in acetic acid (HBr/AcOH)

-

Diethyl ether

-

-

Procedure:

-

Dissolve the Cbz-protected peptide in a 33% solution of HBr in acetic acid.

-

Stir the resulting mixture at room temperature for 20-60 minutes.

-

Monitor the reaction by TLC.

-

Upon completion, add diethyl ether to the reaction mixture to precipitate the amine hydrobromide salt.

-

Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.

-

Conclusion

The Carboxybenzyl (Cbz) group, a pioneering tool in peptide chemistry, continues to be a highly relevant and versatile protecting group for amines in modern organic synthesis. Its robust stability, coupled with well-defined and reliable methods for its removal—primarily through mild catalytic hydrogenolysis—ensures its place in the synthetic chemist's toolkit. The orthogonality of the Cbz group to other common protecting groups like Boc and Fmoc allows for its strategic incorporation into complex synthetic routes, enabling the efficient construction of intricate molecules. For researchers and professionals in drug development and chemical sciences, a thorough understanding of the Cbz group's function, application, and associated experimental protocols is essential for successful and efficient synthesis design and execution.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Cbz-amino acid | lookchem [lookchem.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. Protective Groups [organic-chemistry.org]

- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Peptide synthesis - Amino group protection [quimicaorganica.org]

- 10. total-synthesis.com [total-synthesis.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. taylorfrancis.com [taylorfrancis.com]

- 13. benchchem.com [benchchem.com]

- 14. ijacskros.com [ijacskros.com]

- 15. Cbz-Protected Amino Groups [organic-chemistry.org]

The Enduring Guardian: A Technical Guide to the Carbobenzyloxy Protecting Group

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The introduction of the carbobenzyloxy (Cbz or Z) protecting group in 1932 by Max Bergmann and Leonidas Zervas was a watershed moment in synthetic organic chemistry, particularly in the field of peptide synthesis.[1][2][3] It provided the first reliable and practical method for the temporary protection of the α-amino group of amino acids, enabling the controlled, stepwise assembly of peptide chains for the first time.[2] This technical guide provides a comprehensive overview of the Cbz group, including its historical discovery, chemical properties, detailed experimental protocols for its introduction and removal, and its lasting impact on peptide chemistry and drug development.

The Genesis of a Revolution: Discovery and History

Prior to the 1930s, the synthesis of peptides of a defined sequence was a formidable challenge. The primary obstacle was the inability to prevent the uncontrolled polymerization of amino acids. The breakthrough came from the laboratory of Max Bergmann, a former principal coworker of the legendary Emil Fischer.[4] In 1932, Bergmann and his postdoctoral associate Leonidas Zervas published their seminal work introducing the carbobenzyloxy chloride (benzyl chloroformate) reagent for the protection of amines.[1][3]

The genius of their method lay in the dual nature of the Cbz group: it was robust enough to withstand the conditions of peptide bond formation yet could be cleaved under remarkably mild conditions—catalytic hydrogenolysis—that did not damage the delicate peptide structure.[3][5] This discovery transformed peptide synthesis from a speculative art into a systematic science, paving the way for the synthesis of complex biologically active peptides and laying the groundwork for the modern fields of proteomics and peptide-based drug discovery.[1]

Core Chemistry and Mechanism

The Cbz group functions by converting the highly nucleophilic primary or secondary amine of an amino acid into a significantly less reactive carbamate.[2][6] This transformation is critical for preventing self-coupling during the activation of the carboxyl group for peptide bond formation.

Introduction of the Cbz Group (N-Protection)

The most common method for introducing the Cbz group is the reaction of an amino acid with benzyl (B1604629) chloroformate (Cbz-Cl) under basic aqueous conditions, often referred to as the Schotten-Baumann reaction.[1] The base neutralizes the HCl generated during the reaction, driving it to completion. The reaction is typically high-yielding and straightforward.[1][2]

Caption: Workflow for the N-protection of an amine using the Cbz group.

Removal of the Cbz Group (Deprotection)

The utility of the Cbz group stems from its selective removal under conditions orthogonal to other common protecting groups like Boc (acid-labile) and Fmoc (base-labile).[1][5][7]

Catalytic Hydrogenolysis: This is the most prevalent and mildest deprotection method.[5][8] The Cbz-protected compound is treated with hydrogen gas in the presence of a palladium catalyst, typically supported on carbon (Pd/C).[8][9] The reaction cleaves the benzylic C-O bond, liberating the free amine, carbon dioxide, and toluene.[1][9] An important alternative that avoids the use of flammable hydrogen gas is transfer hydrogenation, which uses a hydrogen donor like ammonium (B1175870) formate.[2][8]

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. benchchem.com [benchchem.com]

- 3. Bergmann-Zervas Carbobenzoxy Method [drugfuture.com]

- 4. The Era After Emil Fischer. The Carbobenzoxy Group, Max Bergmann and His Scientific Circle | Semantic Scholar [semanticscholar.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. taylorfrancis.com [taylorfrancis.com]

An In-depth Technical Guide to the Safety and Handling of 1-(Cbz-amino)cyclopentanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and disposal of 1-(Cbz-amino)cyclopentanecarboxylic acid. It also includes details on its physical and chemical properties, a detailed experimental protocol for its synthesis, and an overview of the known biological activity of its core structure. This document is intended for use by qualified professionals in a laboratory or drug development setting.

Safety and Handling

1-(Cbz-amino)cyclopentanecarboxylic acid, also known as N-Benzyloxycarbonyl-cycloleucine, is a chemical compound used in industrial and scientific research.[1] Adherence to proper safety protocols is essential when handling this compound to minimize potential risks.

Hazard Identification and Classification

While specific GHS classification for this compound is not uniformly available, it is crucial to handle it as a potentially hazardous substance. General safety data sheets for similar compounds and the starting materials suggest that it should be handled with care.

Table 1: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard Statements | H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. | |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P405 | Store locked up. | |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Note: This table is a composite based on available safety data for structurally related compounds and may not be exhaustive.

First-Aid Measures

Proper first-aid procedures are critical in the event of accidental exposure.

Table 2: First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |

Handling and Storage

Safe handling and storage practices are crucial to prevent accidents and maintain the integrity of the compound.

-

Handling: Handle in a well-ventilated place.[1] Wear suitable protective clothing, including gloves and eye/face protection.[1] Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[1] Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1] Keep away from incompatible materials such as strong oxidizing agents.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling 1-(Cbz-amino)cyclopentanecarboxylic acid.

-

Eye/Face Protection: Wear tightly fitting safety goggles.

-

Skin Protection: Wear chemical-resistant gloves and protective clothing.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

Accidental Release Measures

In case of a spill, avoid dust formation and breathing vapors, mist, or gas. Use personal protective equipment and ensure adequate ventilation. Collect the spilled material and place it in a suitable, closed container for disposal.[1] Prevent the chemical from entering drains.

Physical and Chemical Properties

Understanding the physical and chemical properties of 1-(Cbz-amino)cyclopentanecarboxylic acid is essential for its proper handling and use in experimental settings.

Table 3: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₄H₁₇NO₄ |

| Molecular Weight | 263.29 g/mol |

| Appearance | White to off-white solid |

| Boiling Point | 468.2°C at 760 mmHg[1] |

| Flash Point | 237°C[1] |

| Melting Point | Not available |

| Solubility | Soluble in methanol, ethanol, and ethyl acetate (B1210297). |

Experimental Protocols

The following is a detailed protocol for the synthesis of 1-(Cbz-amino)cyclopentanecarboxylic acid from 1-aminocyclopentanecarboxylic acid.

Synthesis of 1-(Cbz-amino)cyclopentanecarboxylic Acid

This procedure outlines the N-protection of 1-aminocyclopentanecarboxylic acid using benzyl (B1604629) chloroformate.

Materials:

-

1-Aminocyclopentanecarboxylic acid

-

Dioxane

-

Water

-

Sodium carbonate (Na₂CO₃)

-

Benzyl chloroformate (Cbz-Cl)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Saturated saline solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a suitable reaction vessel, dissolve 1-aminocyclopentanecarboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Slowly add sodium carbonate (5.0 eq) to the solution.

-

Cool the reaction mixture in an ice bath and add benzyl chloroformate (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

After the reaction is complete (monitored by TLC), carefully adjust the pH of the mixture to 2 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers and wash with saturated saline solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization or column chromatography.

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of 1-(Cbz-amino)cyclopentanecarboxylic acid.

Characterization

The synthesized product should be characterized to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the compound.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized product.

-

Melting Point: Determination of the melting point to assess the purity of the compound.

Biological Activity and Signaling Pathways

Currently, there is limited information available on the direct biological activity of 1-(Cbz-amino)cyclopentanecarboxylic acid. Its primary role in research and drug development is as a protected amino acid building block for peptide synthesis and other organic syntheses.

The deprotected form of this compound, 1-aminocyclopentanecarboxylic acid (also known as cycloleucine) , is a non-proteinogenic amino acid known to have biological effects. It acts as an inhibitor of nucleic acid methylation. Furthermore, studies on myogenesis have indicated that cycloleucine (B556858) can influence the Transforming Growth Factor-beta (TGF-β) signaling pathway .

The TGF-β signaling pathway is a crucial cellular communication pathway involved in a wide range of biological processes, including cell growth, differentiation, apoptosis, and immune regulation.

Diagram 2: Simplified TGF-β Signaling Pathway

References

A Technical Guide to 1-(Cbz-amino)cyclopentanecarboxylic Acid for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-(Cbz-amino)cyclopentanecarboxylic acid, a key building block in synthetic organic chemistry, particularly for researchers in drug discovery and peptide science. This document outlines its chemical properties, reliable suppliers for research-grade material, and detailed experimental protocols for its application.

Core Compound Specifications

1-(Cbz-amino)cyclopentanecarboxylic acid, also known as N-Benzyloxycarbonyl-1-aminocyclopentane-1-carboxylic acid, is a non-proteinogenic α-amino acid derivative. The presence of the cyclopentyl group introduces conformational rigidity, a desirable trait in the design of peptidomimetics and pharmacologically active compounds. The benzyloxycarbonyl (Cbz) group serves as a crucial protecting group for the amine functionality, preventing unwanted side reactions during peptide synthesis.